Ethyl 2-amino-4-diethoxyphosphoryl-butanoate

Descripción general

Descripción

Molecular Structure Analysis

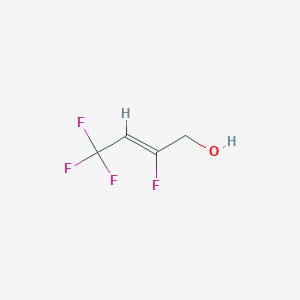

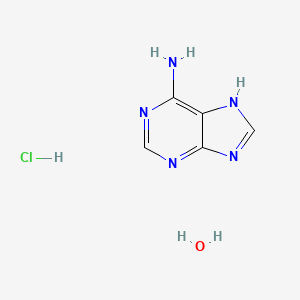

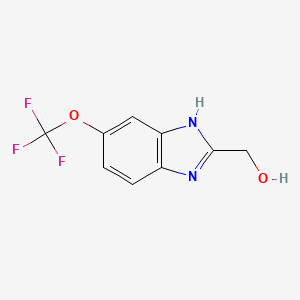

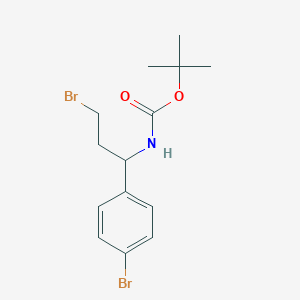

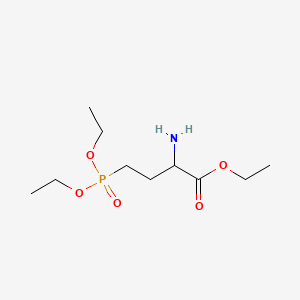

Ethyl 2-amino-4-diethoxyphosphoryl-butanoate contains a total of 38 bonds, including 16 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, 1 aliphatic ester, 1 aliphatic primary amine, and 1 thio-phosphonate .Physical And Chemical Properties Analysis

This compound has a molecular formula of C10H22NO5P and a molecular weight of 267.26 g/mol. It contains 39 atoms, including 22 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 1 Phosphorous atom .Aplicaciones Científicas De Investigación

Versatile Intermediates in Synthesis

Ethyl 2-amino-4-diethoxyphosphoryl-butanoate is a versatile intermediate in chemical synthesis. It has been used in the synthesis of various chemical compounds, including α-alkylidene-γ-lactones and lactams, through processes like Michael addition and Horner-Wadsworth-Emmons olefinations (Blaszczyk, Krawczyk, & Janecki, 2004).

Synthesis of Organic Compounds

The compound has been utilized in the synthesis of various organic compounds. For instance, a study detailed the synthesis of 4,4-bis(diethoxyphosphoryl) butanoic acid, showcasing the simplicity and efficiency of the process (Yong, 2002).

Biotransformation Studies

It has been a subject of biotransformation studies, where its derivatives were used in cell suspension cultures for the production of new chemical compounds through biotechnological processes (Barrosaf et al., 1992).

Synthesis of Phosphorylated Compounds

This chemical is integral in the synthesis of phosphorylated compounds. For example, its derivatives have been used to create a range of nitrogen heterocycles, providing new methodologies for organic synthesis (Pasternak et al., 2000).

Asymmetric Synthesis Applications

The compound has been used in asymmetric synthesis processes, such as the creation of enantiomerically pure pharmaceuticals. This includes the synthesis of aminophosphonic acids, which are pharmacologically relevant (Reyes-Rangel et al., 2006).

Novel Methodologies in Organic Chemistry

It's used in developing new synthetic methodologies in organic chemistry, like the synthesis of various fluoroalkenoic acids using the Horner reaction (Coutrot, Grison, & Sauvêtre, 1987).

Safety and Hazards

Ethyl 2-amino-4-diethoxyphosphoryl-butanoate should be handled with care. It is recommended to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and use personal protective equipment as required .

Relevant Papers this compound has been used as a reactant for the preparation of Furospinosulin-1 and analogs as hypoxia-selective antitumor agents, and Aminoquinolines as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors and potential anti-Alzheimer’s drugs .

Propiedades

IUPAC Name |

ethyl 2-amino-4-diethoxyphosphorylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22NO5P/c1-4-14-10(12)9(11)7-8-17(13,15-5-2)16-6-3/h9H,4-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRINUITHMSEIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCP(=O)(OCC)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.